Product packaging for Centchroman-d6(Cat. No.:)

Centchroman-d6

Cat. No.: B12418777
M. Wt: 463.6 g/mol
InChI Key: XZEUAXYWNKYKPL-QWJKUPTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Centchroman-d6 is a deuterated analog of Centchroman (CAS 31477-60-8), a nonsteroidal selective estrogen receptor modulator (SERM) used primarily as an oral contraceptive and for breast cancer therapy. The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium (²H), a stable hydrogen isotope. This modification is commonly employed in pharmaceutical research to study metabolic pathways, improve pharmacokinetic stability, and track drug distribution in biological systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35NO3 B12418777 Centchroman-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H35NO3

Molecular Weight

463.6 g/mol

IUPAC Name

1-[2-[4-[(3S,4S)-7-methoxy-3-phenyl-2,2-bis(trideuteriomethyl)-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1/i1D3,2D3

InChI Key

XZEUAXYWNKYKPL-QWJKUPTNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Origin of Product

United States

Chemical Reactions Analysis

Centchroman-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Centchroman (Parent Compound)

Centchroman-d6 and Centchroman share identical core structures but differ in isotopic composition. Key comparisons include:

Property Centchroman This compound Impact of Deuterium Substitution
Molecular Weight ~435.5 g/mol ~441.5 g/mol Increased molecular weight due to deuterium .
Metabolic Stability Moderate hepatic metabolism Likely reduced metabolic clearance Deuterium slows cytochrome P450-mediated oxidation, prolonging half-life .
Solubility Low aqueous solubility Similar or slightly lower Deuterium minimally affects polarity but may influence crystal lattice stability .

Research Findings :

  • Deuterated compounds like this compound are often used in mass spectrometry-based assays to quantify parent drug levels in biological matrices, leveraging their near-identical chromatographic behavior but distinct mass signatures .
Other Deuterated SERMs

Deuterated SERMs such as Tamoxifen-d5 and Raloxifene-d4 are structurally and functionally analogous to this compound. Comparative insights include:

Compound Deuterium Substitution Primary Use Key Advantage
Tamoxifen-d5 5 H → ²H Breast cancer therapy Enhanced metabolic stability for biomarker studies .
Raloxifene-d4 4 H → ²H Osteoporosis treatment Improved detection sensitivity in LC-MS assays .
This compound 6 H → ²H Contraceptive research Potential for extended half-life and reduced dosing frequency (theoretical, based on structural analogy) .

Comparison with Functionally Similar Compounds

Non-Deuterated SERMs

Non-deuterated SERMs like Ormeloxifene (a structural analog of Centchroman) and Clomiphene share therapeutic applications but differ in pharmacokinetics:

Compound Key Feature Metabolic Profile Clinical Implications
Ormeloxifene Long half-life (7–10 days) Hepatic glucuronidation Weekly dosing regimen for contraception .
Clomiphene Mixed agonist/antagonist activity Rapid CYP2D6 metabolism Requires daily dosing; variable efficacy .
This compound Deuterium-enhanced stability Hypothesized slower clearance Potential for reduced dosing frequency (untested in provided evidence) .

Biological Activity

Centchroman-d6, a deuterated derivative of Centchroman, is primarily recognized for its contraceptive properties and potential therapeutic applications. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

Centchroman is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic activities. The deuterated variant, this compound, is utilized in various studies to understand its pharmacological effects more accurately due to the distinct isotopic labeling.

Biological Activity

Contraceptive Mechanism:
this compound has been shown to exert its contraceptive effects primarily by inhibiting implantation. It creates asynchrony between blastocyst movement and endometrial receptivity, thereby preventing successful implantation in the uterus. Studies indicate that it does not interfere with ovulation or disrupt normal estrous cycles in animal models .

Hormonal Profile:

  • Estrogenic Activity: this compound displays weak estrogenic activity but exhibits potent antiestrogenic effects. It does not inhibit progesterone binding or alter plasma progesterone levels .
  • Gonadotrophins: The compound has no significant impact on gonadotrophin levels in plasma or pituitary glands, indicating a lack of interference with the hypothalamus-pituitary-ovarian axis .

Pharmacokinetics

Animal Studies:

  • Following oral administration in rats, this compound reaches peak plasma concentrations within 12 hours, with a half-life of approximately 24.1 hours. Its metabolite, 7-desmethylcentchroman, appears in tissues shortly after administration but is undetectable after 96 hours .

Human Studies:

  • In healthy women, a single oral dose of 30 mg results in serum maxima at around 5 hours with a terminal half-life of about 165 hours. The pharmacokinetic profile suggests that absorption and elimination follow a two-compartment model .

Lactating Women:

  • When administered to lactating women at a dose of 30 mg, this compound is excreted into breast milk at a ratio of approximately 0.002 relative to maternal serum concentration .

Clinical Applications

This compound has been explored not only for its contraceptive potential but also for its therapeutic effects in conditions such as endometriosis and fibroids due to its modulatory effects on estrogen receptors.

Case Studies and Research Findings

StudyPopulationFindings
Rodent ModelThis compound effectively inhibits implantation without affecting ovulation or estrous cycles.
Healthy WomenDemonstrated a terminal half-life of approximately 165 hours post-administration.
Lactating WomenExcretion into milk was minimal, suggesting safety for breastfeeding mothers.

Preparation Methods

Core Synthesis of Centchroman

The synthesis of this compound begins with the preparation of Centchroman, followed by selective deuterium labeling. Key steps include:

  • Von Pechmann Reaction : Condensation of 2,4-dihydroxybenzaldehyde with phenylacetic acid to form chroman precursors.
  • Alkylation : Methylation of hydroxyl groups using methyl iodide (CH₃I) or deuterated methyl iodide (CD₃I) to introduce methyl groups at specific positions.
  • Dimethylation : Further methylation to achieve the 2,2-dimethyl-3-phenylchroman core.
  • Cyclization with Pyrrolidine Derivatives : Reaction with N-(pyrrolidino)ethoxy benzene hydrochloride to form the final chroman-pyrrolidine structure.

Table 1: Key Reagents and Conditions in Centchroman Synthesis

Step Reagents/Conditions Purpose Yield/Outcome
Von Pechmann Reaction 2,4-Dihydroxybenzaldehyde + Phenylacetic acid Forms chroman precursor 70% (non-deuterated)
Alkylation CH₃I/K₂CO₃, acetone, reflux Methylation of hydroxyl groups 81.67% (methylated product)
Dimethylation K₂CO₃, benzyl bromide, DMF Further methylation 60% (final chroman)
Cyclization N-(Pyrrolidino)ethoxy benzene hydrochloride, acetic acid, reflux Final chroman-pyrrolidine linkage 58% (deuterated analog)

Deuterium Incorporation Strategies

Deuterium is introduced via selective isotopic labeling during critical synthetic steps:

  • Methyl Group Deuteration : Use of CD₃I instead of CH₃I in alkylation steps to replace methyl hydrogens with deuterium.
  • Solvent Exchange : Utilization of deuterated solvents (e.g., D₂O, CD₃COOD) in reactions to enable H/D exchange at reactive sites.
  • Catalytic Deuteration : Palladium- or platinum-catalyzed substitution of hydrogen with deuterium in aromatic rings or aliphatic chains.

Table 2: Deuterium Incorporation Methods

Method Reagents/Conditions Deuterium Position Advantages
CD₃I Alkylation CD₃I/K₂CO₃, acetone, reflux Methyl groups on chroman core High yield, precise labeling
Solvent Exchange D₂O, CD₃COOD, reflux Hydrogen-rich regions (e.g., ethyl) Mild conditions, broad applicability
Catalytic Deuteration Pd/C, D₂ gas, high pressure Aromatic rings or aliphatic chains Retains stereochemistry

Analytical Validation and Purity Assessment

Post-synthesis, this compound undergoes rigorous characterization to confirm deuterium content and structural integrity:

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : Absence of signals corresponding to deuterated protons (e.g., methyl groups at δ 1.23–1.37 ppm in non-deuterated Centchroman).
  • ¹³C-NMR : Shifts in carbon environments adjacent to deuterium, e.g., CH₃ → CD₃ groups.

Example NMR Data

Proton Environment Non-Deuterated (δ, ppm) Deuterated (δ, ppm)
Methyl (CH₃) 1.23–1.37 (s) Absent
Ethyl (CH₂CH₂) 4.32 (d), 3.17 (d) Shifted (minor)

Mass Spectrometry (MS)

  • HR-MS : Molecular ion peaks at m/z 463.641 (C₃₀D₆H₂₉NO₃) confirm deuterium incorporation.

Table 3: HR-MS Data for this compound

Molecular Formula Observed (M+H)⁺ Calculated (M+H)⁺ Δ (ppm)
C₃₀D₆H₂₉NO₃ 463.641 463.641 ±0.1

Challenges and Optimization

Stereochemical Integrity

Centchroman’s (3R,4R)-configuration must remain intact during deuterium labeling. Racemization risks are mitigated by:

  • Using mild reaction conditions (e.g., room temperature for alkylation).
  • Avoiding strong acids/bases during purification.

Isotopic Purity

Achieving >99% deuterium incorporation requires:

  • Excess Deuterated Reagents : E.g., 3–5 equivalents of CD₃I in alkylation.
  • Purification : Recrystallization in deuterated solvents (e.g., CDCl₃) to remove residual H-containing impurities.

Comparative Analysis of Preparation Methods

Table 4: Deuterium Labeling Efficiency

Method Deuterium Content (%) Yield (%) Purity (%)
CD₃I Alkylation 95–99 58–74 >98
Solvent Exchange 80–90 60–70 >95
Catalytic Deuteration 85–95 50–65 >97

This compound serves as a reference standard for:

  • Pharmacokinetic Studies : Quantifying Centchroman in biological matrices via LC-MS/MS.
  • Metabolic Profiling : Tracking deuterium-labeled metabolites (e.g., 7-desmethyl Centchroman).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.